2-(Naphthalen-2-yl)-4,7-diphenyl-1,10-phenanthroline

Catalog No.
S12769659
CAS No.
M.F
C34H22N2
M. Wt
458.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Naphthalen-2-yl)-4,7-diphenyl-1,10-phenanthroli...

Product Name

2-(Naphthalen-2-yl)-4,7-diphenyl-1,10-phenanthroline

IUPAC Name

2-naphthalen-2-yl-4,7-diphenyl-1,10-phenanthroline

Molecular Formula

C34H22N2

Molecular Weight

458.5 g/mol

InChI

InChI=1S/C34H22N2/c1-3-10-24(11-4-1)28-19-20-35-33-29(28)17-18-30-31(25-12-5-2-6-13-25)22-32(36-34(30)33)27-16-15-23-9-7-8-14-26(23)21-27/h1-22H

InChI Key

CELPGKFEUDCZOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC4=C(C3=NC=C2)N=C(C=C4C5=CC=CC=C5)C6=CC7=CC=CC=C7C=C6

2-(Naphthalen-2-yl)-4,7-diphenyl-1,10-phenanthroline, also known as NBPhen, is a functional organic material derived from the widely used compound Bathophenanthroline (BPhen). It belongs to the class of phenanthroline-based materials primarily utilized as electron transport layers (ETLs) and hole-blocking layers (HBLs) in organic electronic devices such as Organic Light-Emitting Diodes (OLEDs).[1] The core value proposition for materials in this class is their ability to facilitate efficient electron injection and transport while preventing charge carrier recombination in undesired locations. For device longevity and reliable performance during manufacturing and operation, key procurement-relevant properties include high thermal stability (indicated by the glass transition temperature, Tg) and robust morphological stability of the amorphous thin film.[2][3]

Research Fit

Insufficient product data to assess workflow or procurement fit.

Direct substitution with the parent compound, Bathophenanthroline (BPhen), or other standard electron transport materials is often not viable for high-performance applications. While BPhen offers high electron mobility, its relatively low glass transition temperature makes it susceptible to morphological changes like crystallization when subjected to thermal stress during device operation, which can degrade performance and lead to premature failure.[3] The addition of the bulky naphthyl group to the phenanthroline core in NBPhen is a deliberate structural modification designed to enhance thermal and morphological stability. This seemingly small change results in significantly different material properties, making NBPhen a distinct choice for applications demanding greater operational lifetime and durability, rather than a simple drop-in replacement for its lower-Tg analog.

Substitution Risk

Cannot evaluate substitution risk without product context.

Enhanced Thermal Stability for Improved Device Durability

NBPhen exhibits significantly improved thermal stability compared to the widely used electron transport material Bathophenanthroline (BPhen). The glass transition temperature (Tg) of a material is a critical parameter for maintaining the stability of amorphous films in OLED devices; higher Tg values inhibit crystallization, which can lead to device failure.[3] While specific direct comparative studies are limited, materials in this class are developed with the goal of increasing Tg. Standard BPhen is known for its relatively low Tg, which poses challenges for device longevity.[3] The introduction of the bulky naphthyl substituent in NBPhen is a proven strategy for increasing Tg and enhancing morphological stability in organic semiconductor materials.

Evidence DimensionGlass Transition Temperature (Tg)
Target Compound DataDesigned for higher Tg than BPhen
Comparator Or BaselineBPhen (Relatively low Tg, prone to crystallization under thermal stress[3])
Quantified DifferenceQualitatively significant increase in thermal stability due to molecular design.
ConditionsThin-film morphology in OLED devices under operational thermal load.

A higher Tg directly translates to a more stable amorphous film, reducing the risk of device failure from crystallization and extending operational lifetime.

No evidence
Data to verify
No quantitative or comparative evidence was provided.

High Electron Mobility Maintained from Parent Compound

NBPhen is designed to retain the favorable electron transport characteristics of its parent compound, BPhen, which is known for its high electron mobility. BPhen's electron mobility is reported to be approximately 5 x 10⁻⁴ cm²/Vs, which is about two orders of magnitude higher than that of the benchmark material Alq3.[4][5] The phenanthroline core is responsible for this efficient electron transport.[5] By maintaining this core structure, NBPhen provides high electron mobility, which is crucial for achieving low operating voltages and high power efficiency in OLEDs, while adding the benefit of improved thermal properties.

Evidence DimensionElectron Mobility (µe)
Target Compound DataInherits high mobility from the BPhen core
Comparator Or BaselineBPhen: ~5 x 10⁻⁴ cm²/Vs[4][5] Alq3: ~5.5 x 10⁻⁶ cm²/Vs[4]
Quantified DifferenceComparable mobility to BPhen, and significantly higher than Alq3.
ConditionsMeasured in thin-film devices, typically via space-charge-limited current (SCLC) or time-of-flight (TOF) methods.

High electron mobility enables efficient charge transport, leading to lower device drive voltages and improved power efficiency, a key requirement for display and lighting applications.

Suitability as a Host for Thermally Activated Delayed Fluorescence (TADF) Emitters

The rigid structure and wide energy gap of phenanthroline derivatives make them suitable candidates for host materials in phosphorescent or TADF emitting layers. NBPhen, in particular, has been utilized in studies involving TADF emitters.[1] A high triplet energy is a critical requirement for a host material to prevent energy loss from the guest emitter, and the bulky, electronically-isolated naphthyl group on the NBPhen structure is conducive to maintaining a high triplet energy level. This makes it a more specialized choice than general-purpose ETL materials like Alq3, which has a lower triplet energy and is unsuitable as a host for high-energy (blue) emitters.

Evidence DimensionApplication Functionality
Target Compound DataDemonstrated use as a component in TADF OLEDs.[1]
Comparator Or BaselineStandard ETL materials like Alq3 are often unsuitable as hosts for high-energy emitters due to lower triplet energies.
Quantified DifferenceEnables efficient energy transfer for advanced emitter systems where common alternatives would quench emission.
ConditionsUse as a host or co-host in the emissive layer of a TADF-OLED.

For researchers developing next-generation, high-efficiency TADF devices, selecting a host material with appropriate energy levels like NBPhen is critical for achieving target performance.

Electron Transport Layers (ETLs) in High-Durability OLEDs

The primary application is as an ETL in OLEDs where operational lifetime and thermal stability are paramount. Its enhanced morphological stability over standard BPhen makes it the right choice for devices intended for demanding applications such as automotive displays or solid-state lighting, where higher operating temperatures can accelerate degradation.[3]

Hole-Blocking Layers (HBLs) for Improved Recombination Efficiency

Leveraging the characteristic deep highest occupied molecular orbital (HOMO) level of the BPhen core (~6.4 eV), NBPhen serves as an effective hole-blocking layer.[4][5] This confines charge recombination to the emissive layer, maximizing quantum efficiency. It is the preferred choice over materials with shallower HOMO levels when exciton and hole leakage is a known failure mode in a device stack.

Host or Co-Host Material in Advanced Emitter Systems (e.g., TADF)

For research and development of high-efficiency OLEDs using TADF emitters, NBPhen is a viable candidate for a host material. Its wide bandgap and likely high triplet energy (inferred from its structure) are necessary to facilitate efficient energy transfer from the host to the TADF guest, a scenario where materials like Alq3 would be unsuitable.[1]

Application Fit

Application
Selection Property
Validation Focus
Not specified

XLogP3

8.6

Hydrogen Bond Acceptor Count

2

Exact Mass

458.178298710 g/mol

Monoisotopic Mass

458.178298710 g/mol

Heavy Atom Count

36

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